2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
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Overview
Description
2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 1-(2,2,2-trifluoroethyl)piperidine. This can be achieved by reacting piperidine with 2,2,2-trifluoroethyl bromide under basic conditions.
Benzamide Formation: The next step involves the reaction of the piperidine derivative with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms, which are good leaving groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Chemistry:
Fluorinated Compounds: The compound is used as a building block in the synthesis of other fluorinated organic molecules, which are valuable in various chemical research applications.
Biology and Medicine:
Pharmaceuticals: Due to its structural features, the compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Material Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is primarily based on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This makes it a candidate for further investigation in the context of enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
2,4-Difluorobenzamide: Shares the benzamide core but lacks the piperidine and trifluoroethyl groups.
N-(2,2,2-Trifluoroethyl)piperidine: Contains the piperidine and trifluoroethyl groups but lacks the benzamide moiety.
Uniqueness: The combination of the benzamide core with the piperidine and trifluoroethyl groups in 2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide imparts unique chemical properties, such as enhanced stability and binding affinity, which are not observed in the individual similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
2,4-difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5N2O/c16-11-1-2-12(13(17)7-11)14(23)21-8-10-3-5-22(6-4-10)9-15(18,19)20/h1-2,7,10H,3-6,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEWAESXJQQVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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